molecular formula C22H17BrN2OS2 B2539601 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide CAS No. 307510-80-1

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide

Cat. No.: B2539601
CAS No.: 307510-80-1
M. Wt: 469.42
InChI Key: FTAZXAHGDIAOES-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole derivatives have a high degree of structural diversity, which contributes to their wide range of biological activities . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions. For instance, the initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .

Scientific Research Applications

Antitumor Activity and Synthesis
A study by Ostapiuk, Frolov, and Matiychuk (2017) reported the synthesis of new derivatives of this compound and investigated their antitumor activity. The research demonstrated that certain derivatives have a significant antitumor effect, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Chemical Transformations and Mechanistic Insights
In 2020, Odame, Woodcock, Hosten, Lobb, and Tshentu explored a novel gold(I)-mediated intramolecular transamidation process to convert benzoyl thiourea derivatives into benzamides. This transformation provides a new pathway for synthesizing benzamide derivatives, potentially opening new avenues for the development of pharmacologically active compounds (Odame et al., 2020).

Anticancer Evaluation of Derivatives
Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity. They found that some compounds exhibited considerable anticancer activity against several cancer cell lines, suggesting the potential for further development into cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Protoporphyrinogen Oxidase Inhibition for Herbicide Development
Jiang, Zuo, Wang, Tan, Wu, Xi, and Yang (2011) designed and synthesized novel derivatives targeting protoporphyrinogen oxidase (PPO) inhibition. Their study showed that some compounds exhibited higher PPO inhibition activity than the control, sulfentrazone, highlighting their potential as new herbicides (Jiang et al., 2011).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAZXAHGDIAOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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